molecular formula C10H13N3 B169269 (1H-Indazol-3-yl)-N,N-dimethylmethanamine CAS No. 142910-86-9

(1H-Indazol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B169269
CAS No.: 142910-86-9
M. Wt: 175.23 g/mol
InChI Key: WOCYPIPPKIEYRA-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)-N,N-dimethylmethanamine is a compound that belongs to the indazole family, which is known for its diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

(1H-Indazol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(1H-Indazol-3-yl)-N,N-dimethylmethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A basic indazole structure without additional functional groups.

    2H-Indazole: A tautomeric form of indazole with different stability and reactivity.

    Indazole-3-carboxylic acid: An indazole derivative with a carboxylic acid group.

Uniqueness

(1H-Indazol-3-yl)-N,N-dimethylmethanamine is unique due to the presence of the N,N-dimethylmethanamine group, which can influence its biological activity and chemical reactivity. This functional group can enhance the compound’s solubility and ability to interact with biological targets .

Properties

IUPAC Name

1-(2H-indazol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-10-8-5-3-4-6-9(8)11-12-10/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCYPIPPKIEYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C2C=CC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597389
Record name 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142910-86-9
Record name N,N-Dimethyl-1H-indazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142910-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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